

In-Depth Technical Guide: Discovery and Synthesis of Anticancer Agent 119

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anticancer agent 119*

Cat. No.: *B15583170*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **Anticancer Agent 119**, a promising 2-benzoxazolyl hydrazone derivative. Also known as compound 13K or E-13k, this agent has demonstrated significant cytotoxic activity against a range of cancer cell lines. This document details its synthesis, quantitative biological data, experimental protocols for its evaluation, and insights into its potential mechanisms of action, including relevant signaling pathways. The information is presented to support further research and development of this class of compounds in oncology.

Introduction

The search for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. The 2-benzoxazolyl hydrazone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including potent antitumor effects. **Anticancer Agent 119** (compound 13K/E-13k) is a notable example from this class, demonstrating nanomolar efficacy against various cancer cell lines. This guide consolidates the available technical information on this compound to facilitate its further investigation.

Discovery and Chemical Structure

Anticancer Agent 119, identified as N-benzoxazol-2-yl-N'-(1-isoquinolin-3-yl-ethylidene)-hydrazine, is a 2-benzoxazolyl hydrazone derivative.[1] Its discovery is part of a broader effort to explore the structure-activity relationships (SAR) of this chemical class for anticancer applications. Quantitative structure-activity relationship (QSAR) studies on a series of 2-benzoxazolyl hydrazone derivatives have provided insights into the physicochemical properties responsible for their antitumor activity.[2][3]


Chemical Structure:

- Systematic Name: N-benzoxazol-2-yl-N'-(1-isoquinolin-3-yl-ethylidene)-hydrazine
- Compound ID: 119 (also referred to as 13K or E-13k)
- Core Scaffold: 2-benzoxazolyl hydrazone

Synthesis of Anticancer Agent 119

The synthesis of 2-benzoxazolyl hydrazone derivatives generally involves the condensation of a 2-hydrazinylbenzoxazole intermediate with a suitable carbonyl compound. The following protocol is a representative synthesis for **Anticancer Agent 119**.

General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Anticancer Agent 119**.

Experimental Protocol for Synthesis

Step 1: Synthesis of 2-hydrazinylbenzoxazole

- To a solution of 2-chlorobenzoxazole in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.
- Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product, 2-hydrazinylbenzoxazole, will precipitate out of the solution.
- Collect the precipitate by filtration, wash with a cold solvent, and dry under a vacuum.

Step 2: Synthesis of **Anticancer Agent 119** (Condensation)

- Dissolve the 2-hydrazinylbenzoxazole intermediate and a molar equivalent of 3-acetylisoquinoline in a suitable solvent (e.g., ethanol).
- Add a catalytic amount of a weak acid (e.g., acetic acid) to the mixture.
- Reflux the reaction mixture for several hours until the reaction is complete, as indicated by TLC.
- Cool the reaction mixture, and collect the precipitated product, **Anticancer Agent 119**, by filtration.
- Recrystallize the crude product from a suitable solvent to obtain the purified compound.
- Characterize the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Data

Anticancer Agent 119 has demonstrated potent cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

In Vitro Cytotoxicity Data

Cell Line	Cancer Type	IC50 (nM)
Butkitt's Lymphoma	Lymphoma	30
HT-29	Colon Carcinoma	40
HeLa	Cervical Carcinoma	100
CCRF-CEM	Leukemia	140

Data sourced from MedchemExpress.[\[4\]](#)

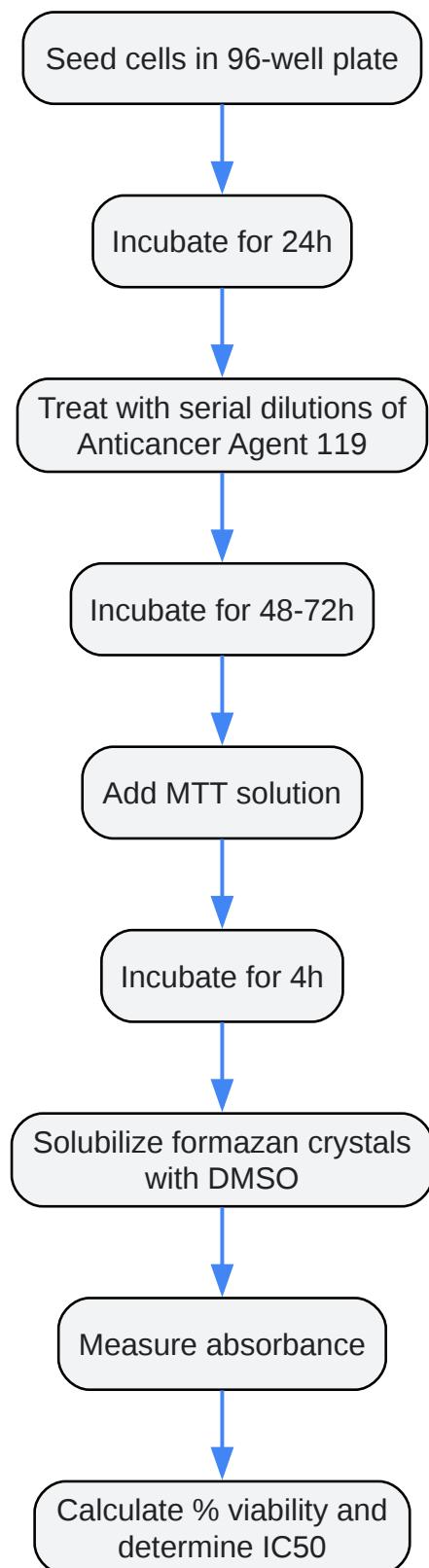
Experimental Protocols for Biological Evaluation

The following protocols describe the standard methodologies used to assess the in vitro anticancer activity of compounds like **Anticancer Agent 119**.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:


- Human cancer cell lines (e.g., Butkitt, CCRF-CEM, HeLa, HT-29)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- **Anticancer Agent 119** stock solution (in DMSO)
- 96-well microplates
- MTT solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
 - Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **Anticancer Agent 119** in the complete culture medium.
 - Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
 - Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
- MTT Addition and Incubation:
 - After the incubation period, add 20 μ L of MTT solution to each well.
 - Incubate the plates for an additional 4 hours at 37°C.
- Formazan Solubilization:
 - Carefully remove the medium from each well.
 - Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plates for 10-15 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at 490-570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

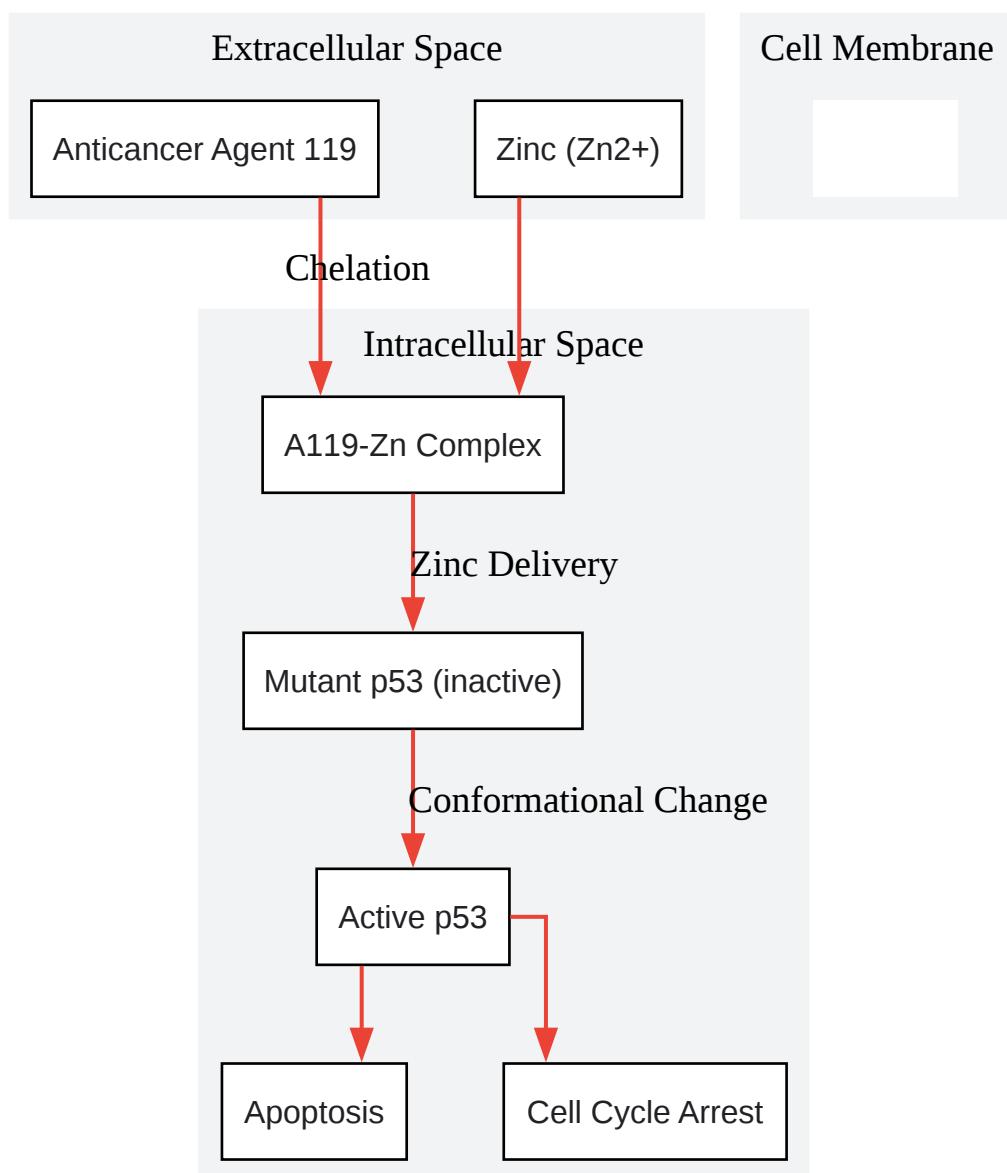
Experimental Workflow for IC50 Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the IC50 value using the MTT assay.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for **Anticancer Agent 119** is still under investigation. However, studies on related 2-benzoxazolyl and 2-benzimidazolyl hydrazone derivatives suggest several potential pathways.


Inhibition of Nucleic Acid Synthesis

One proposed mechanism is the preferential inhibition of RNA synthesis, followed by the inhibition of DNA synthesis.^[5] This disruption of nucleic acid metabolism can lead to cell cycle arrest and apoptosis.

Reactivation of Mutant p53

Recent studies have indicated that benzothiazolyl and benzoxazolyl hydrazones can function as zinc metallochaperones.^[6] These compounds can chelate zinc ions and transport them into cells, restoring the proper conformation and function of zinc-deficient mutant p53, a tumor suppressor protein that is frequently inactivated in cancer.

Proposed Signaling Pathway for p53 Reactivation

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of mutant p53 reactivation by **Anticancer Agent 119**.

Conclusion and Future Directions

Anticancer Agent 119 (compound 13K/E-13k) is a potent 2-benzoxazolyl hydrazone derivative with significant in vitro cytotoxic activity against various cancer cell lines. This guide has provided a detailed overview of its synthesis, biological data, and the experimental protocols for its evaluation. The proposed mechanisms of action, including the inhibition of nucleic acid synthesis and the reactivation of mutant p53, offer exciting avenues for further research.

Future studies should focus on:

- Elucidating the definitive mechanism of action and identifying specific molecular targets.
- Conducting *in vivo* efficacy and toxicity studies in relevant animal models.
- Optimizing the structure of **Anticancer Agent 119** to improve its pharmacological properties.
- Exploring combination therapies with other anticancer drugs to enhance therapeutic outcomes.

The information presented herein serves as a valuable resource for researchers dedicated to advancing the development of novel and effective cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, structure-activity relationships, and antitumor studies of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FCNAUP - QSAR analysis of 2-benzoxazolyl hydrazone derivatives for anticancer activity and its possible target prediction [sigarra.up.pt]
- 4. scitechdaily.com [scitechdaily.com]
- 5. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiazolyl and Benzoxazolyl Hydrazones Function as Zinc Metallochaperones to Reactivate Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Discovery and Synthesis of Anticancer Agent 119]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15583170#discovery-and-synthesis-of-anticancer-agent-119>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com